molecular formula C18H34N2O5 B12465521 methyl N-(tert-butoxycarbonyl)leucylleucinate

methyl N-(tert-butoxycarbonyl)leucylleucinate

Cat. No.: B12465521
M. Wt: 358.5 g/mol
InChI Key: LFRFWMCLWQNBFR-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is a complex organic compound often used in various chemical and biological research applications. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and scalable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields the corresponding alcohol .

Scientific Research Applications

Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is unique due to its specific structure, which includes two Boc-protected amine groups. This dual protection allows for more complex synthetic pathways and greater versatility in chemical reactions compared to similar compounds .

Properties

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate

InChI

InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)

InChI Key

LFRFWMCLWQNBFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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